molecular formula C6H3BF4KNO B12041569 Potassium 5-fluoro-2-isonicotinyltrifluoroborate

Potassium 5-fluoro-2-isonicotinyltrifluoroborate

Cat. No.: B12041569
M. Wt: 231.00 g/mol
InChI Key: VSMPYOOKQNMZLI-UHFFFAOYSA-N
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Description

Potassium 5-fluoro-2-isonicotinyltrifluoroborate is a chemical compound known for its stability and reactivity in various chemical processes. It is part of the potassium acyltrifluoroborates family, which are recognized for their utility in forming amide bonds under mild conditions. This compound is particularly valued in synthetic chemistry for its ability to facilitate rapid and selective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-fluoro-2-isonicotinyltrifluoroborate can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-isonicotinic acid with boron trifluoride etherate, followed by treatment with potassium carbonate. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates.

    Step 1: 5-fluoro-2-isonicotinic acid is reacted with boron trifluoride etherate in an organic solvent such as dichloromethane.

    Step 2: The resulting intermediate is then treated with potassium carbonate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and implementing rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-fluoro-2-isonicotinyltrifluoroborate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Amide Bond Formation: It reacts with hydroxylamines to form amide bonds under aqueous conditions without the need for coupling reagents.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Palladium Catalysts: Used in coupling reactions.

    Aqueous Conditions: For amide bond formation with hydroxylamines.

Major Products

    Substituted Derivatives: Resulting from nucleophilic substitution.

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Amides: From reactions with hydroxylamines.

Scientific Research Applications

Potassium 5-fluoro-2-isonicotinyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds and carbon-carbon coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.

    Industry: Applied in the production of fine chemicals and materials science for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which potassium 5-fluoro-2-isonicotinyltrifluoroborate exerts its effects involves the formation of stable intermediates that facilitate selective reactions. The trifluoroborate group acts as a leaving group in substitution reactions, while in coupling reactions, it forms a stable complex with palladium catalysts, enabling efficient carbon-carbon bond formation.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-anisoyltrifluoroborate
  • Potassium 4-ethoxycarbonylbenzoyltrifluoroborate
  • Potassium 4-methoxybenzoyltrifluoroborate

Uniqueness

Potassium 5-fluoro-2-isonicotinyltrifluoroborate is unique due to its specific substitution pattern and the presence of a fluorine atom, which can influence the reactivity and stability of the compound. This makes it particularly useful in reactions where selective fluorination is desired, and in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H3BF4KNO

Molecular Weight

231.00 g/mol

IUPAC Name

potassium;trifluoro-(5-fluoropyridine-2-carbonyl)boranuide

InChI

InChI=1S/C6H3BF4NO.K/c8-4-1-2-5(12-3-4)6(13)7(9,10)11;/h1-3H;/q-1;+1

InChI Key

VSMPYOOKQNMZLI-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=O)C1=NC=C(C=C1)F)(F)(F)F.[K+]

Origin of Product

United States

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